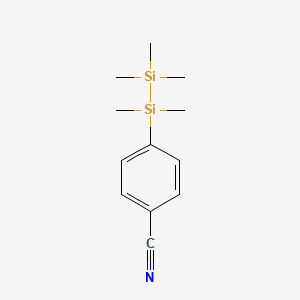
4-(Pentamethyldisilanyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pentamethyldisilanyl)benzonitrile is an organosilicon compound characterized by the presence of a benzonitrile group attached to a pentamethyldisilanyl moiety. This compound is notable for its unique chemical structure, which combines the properties of both silicon and aromatic nitriles, making it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentamethyldisilanyl)benzonitrile typically involves the reaction of benzonitrile with pentamethyldisilanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CN} + \text{(CH}_3\text{)}_3\text{SiSi(CH}_3\text{)}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4\text{(Si(CH}_3\text{)}_2\text{)}_2\text{CN} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Pentamethyldisilanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives
Applications De Recherche Scientifique
4-(Pentamethyldisilanyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 4-(Pentamethyldisilanyl)benzonitrile involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Trimethylsilylbenzonitrile: Similar structure but with a trimethylsilyl group instead of a pentamethyldisilanyl group.
Phenyltrimethylsilane: Contains a phenyl group attached to a trimethylsilane moiety.
Benzonitrile: The parent compound without any silicon substitution.
Uniqueness: 4-(Pentamethyldisilanyl)benzonitrile is unique due to the presence of the pentamethyldisilanyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
147790-69-0 |
|---|---|
Formule moléculaire |
C12H19NSi2 |
Poids moléculaire |
233.46 g/mol |
Nom IUPAC |
4-[dimethyl(trimethylsilyl)silyl]benzonitrile |
InChI |
InChI=1S/C12H19NSi2/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12/h6-9H,1-5H3 |
Clé InChI |
QZIDIKWAQAQKJZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12543760.png)
![3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol](/img/structure/B12543772.png)
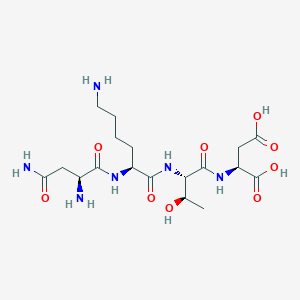
![1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene](/img/structure/B12543793.png)
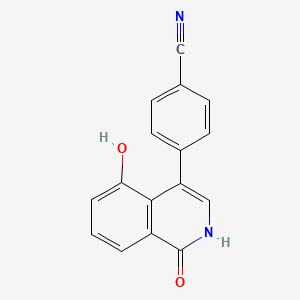
![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)


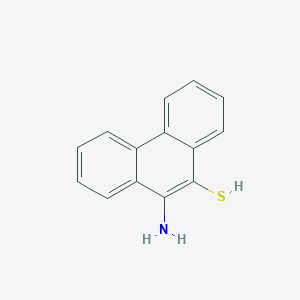

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)
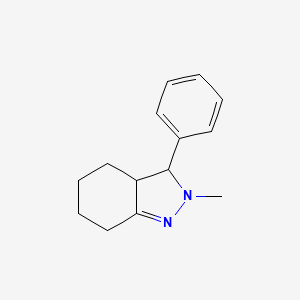
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
